Metanil yellow

Description

Historical Trajectory and Scientific Significance of Azo Dyes

The history of synthetic colorants is intrinsically linked to advancements in organic chemistry, with azo dyes emerging as a particularly significant class. The discovery of diazo compounds by Peter Griess in 1858 is widely regarded as the genesis of modern azo dye chemistry, paving the way for the synthesis of a vast spectrum of vibrant and versatile colorants jchemrev.comiipseries.org. These compounds, characterized by the presence of one or more azo groups (-N=N-) linking aromatic systems, rapidly transformed industries such as textiles, paper, and leather due to their intense colors, relatively straightforward synthesis, and cost-effectiveness jchemrev.comiipseries.orgdyespigments.netcdnsciencepub.com.

The transition from natural dyes, often limited by availability and consistency, to synthetic alternatives marked a paradigm shift. By the late 19th century, synthetic dyes, including many azo derivatives, had become dominant in industrial applications, offering greater color fidelity, durability, and scalability cdnsciencepub.comfibre2fashion.combritannica.com. The scientific significance of azo dyes lies not only in their commercial impact but also in the complex organic chemistry they represent, fostering continuous research into their synthesis, structural modifications, and chemical properties jchemrev.comiipseries.orgdyespigments.net.

Rationale for Contemporary Academic Inquiry into Metanil Yellow

This compound (Acid Yellow 36) continues to be a subject of considerable academic interest due to its utility as a model compound and its inherent chemical characteristics. Its relevance in contemporary research is multifaceted:

Analytical Chemistry Applications: this compound functions as a pH indicator, exhibiting a distinct color transition from red to yellow between pH 1.2 and 3.2 wikipedia.orgrainbowdyetech.coajrconline.orgbookpi.orgresearchgate.net. This property makes it valuable for titrations and other analytical procedures. Furthermore, its specific absorption maxima (λmax) are frequently studied to develop and validate quantitative analytical methods researchgate.netthermofisher.comnih.govrsc.org. Its use as an analytical reagent for the spectrophotometric determination of various substances, such as Vanadium (V) and certain pharmaceutical compounds, is also documented ajrconline.orgbookpi.org.

Environmental Remediation Studies: As a widely used dye, this compound is a common component of industrial wastewater. Consequently, its removal and degradation from aqueous environments are critical areas of academic research. Studies explore various remediation techniques, including adsorption onto novel materials, photocatalytic degradation, and electrochemical treatment, to address its environmental persistence researchgate.netuinjkt.ac.idewra.netbenthamdirect.comuinjkt.ac.idbibliotekanauki.plresearchgate.netaip.orgacs.orgmdpi.com.

Spectroscopic and Computational Investigations: The molecular structure and electronic properties of this compound are subjects of detailed spectroscopic analysis and computational modeling, such as Density Functional Theory (DFT). These investigations aim to elucidate its reactivity, degradation pathways, and interactions with various chemical species and materials researchgate.netnih.govnih.gov.

Evolution of Research Paradigms for Synthetic Colorants

Research into synthetic colorants has evolved significantly, moving beyond initial discovery and application to encompass a broader understanding of their environmental impact, analytical detection, and sustainable management. Early research focused on the synthesis and industrial utility of dyes, driven by the demand for vibrant and durable colors in textiles and other products fibre2fashion.combritannica.com.

However, growing awareness of the environmental persistence and potential toxicity associated with many synthetic dyes, particularly azo dyes and their breakdown products, has catalyzed a shift in research paradigms cdnsciencepub.comnih.govscirp.org. Modern research now emphasizes:

Advanced Analytical Methodologies: The development of sophisticated analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and various spectroscopic methods (UV-Vis, FT-IR, Raman), is crucial for the precise identification and quantification of synthetic dyes in diverse matrices, from industrial products to environmental samples waters.comresearchgate.netdoaj.orgbohrium.comresearchgate.netmdpi.comresearchgate.net.

Environmental Fate and Remediation Strategies: A substantial body of research is dedicated to understanding the environmental behavior of synthetic dyes and developing effective wastewater treatment technologies. This includes exploring physical, chemical, and biological methods such as adsorption, advanced oxidation processes (AOPs), and bioremediation to mitigate dye pollution uinjkt.ac.idewra.netbenthamdirect.combibliotekanauki.plresearchgate.netaip.orgacs.orgmdpi.com.

Sustainable and Green Chemistry: There is an increasing focus on developing eco-friendly synthesis routes, biodegradable dyes, and utilizing waste materials as sustainable adsorbents, aligning with the principles of green chemistry scirp.orgmarketresearchintellect.comazom.comlucintel.com.

Computational Chemistry and Material Science: Theoretical studies using computational chemistry are employed to predict dye properties and reaction mechanisms, while material science research explores novel applications and improved performance characteristics for colorants researchgate.netnih.govnih.gov.

This evolution reflects a maturing scientific approach that balances the functional benefits of synthetic colorants with a critical assessment of their lifecycle impacts and the imperative for sustainable practices.

Data Tables Presenting Research Findings

The following tables summarize key research findings related to this compound, focusing on its spectroscopic properties and performance in environmental remediation studies.

Table 1: Spectroscopic Characteristics of this compound

| Property | Value(s) | Solvent/Conditions | Reference(s) |

| Absorption Maxima (λmax) | 434 nm | Water | researchgate.net |

| Absorption Maxima (λmax) | 431-438 nm | Water (non-U.S. sourced material) | thermofisher.com |

| Absorption Maxima (λmax) | 410-420 nm | Methanol (B129727) (U.S. sourced material) | thermofisher.com |

| Absorption Maxima (λmax) | 405 nm | Chloroform (in ion-pair complex with Norfluoxetine) | ajrconline.org |

| Absorption Maxima (λmax) | 414 nm | Water (as photosensitizer) | rsc.org |

| Absorption Maxima (λmax) | ~455 nm (theoretical) | - | nih.gov |

| Specific Absorbance | ≥300 (E 1%/1cm) | At λmax (non-U.S. sourced material) | thermofisher.com |

Table 2: Environmental Remediation Studies of this compound

| Method/Adsorbent | Key Finding / Parameter | Value(s) | Reference(s) |

| Adsorption | |||

| Modified Shrimp Shell-PEI | Maximum Adsorption Capacity (qm) | 121.951 mg/g | uinjkt.ac.iduinjkt.ac.id |

| Activated Carbon (NATPAAC) | Equilibrium Adsorption Capacity (qe) | 2.35 mg/g (for 25 mg/L initial concentration) | bibliotekanauki.pl |

| Flavonoid Extract (Longan Peel) | Adsorption Capacity | 9.22078 mg/g | phcogj.com |

| Kenaf Core Fibre | Freundlich Isotherm Correlation (R2) | 0.9957 | aip.org |

| Kenaf Core Fibre | Adsorption Capacity | 0.0179 mg/g | aip.org |

| Photocatalytic Degradation | |||

| Asparagine-capped AgNPs | Degradation Efficiency | ~95.4% (within 60 minutes) | benthamdirect.com |

| Iron Oxide Nanoparticles (IONPs) | Degradation Percentage (with 8 mg/L catalyst) | 95% (in 7 hours) | acs.org |

| TiO2 under UV irradiation | Kinetic Model | Pseudo-first order (Langmuir–Hinshelwood) | researchgate.netacs.org |

| TiO2 under UV irradiation | Mineralization into CO2, N2, H2O, etc. | Complete | researchgate.net |

| Electrochemical Treatment | |||

| Platinum/Steel Electrode | First Order Rate Constant (k) | 2.41 x 10-2 abs min-1 (Pt), 2.30 x 10-2 abs min-1 (Steel) | ewra.net |

| Platinum Electrode | COD Removal | 91.7% | ewra.net |

Structure

2D Structure

3D Structure of Parent

Properties

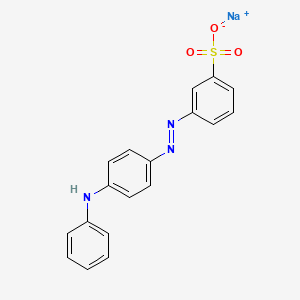

IUPAC Name |

sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGZLYXAPMMJTE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4005-68-9 (Parent) | |

| Record name | Metanil yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5041722 | |

| Record name | C.I. Acid Yellow 36, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Brownish-yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metanil yellow | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

587-98-4, 1173501-41-1, 53988-78-6, 68417-63-0, 84842-92-2 | |

| Record name | Metanil yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Yellow 36, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-(p-anilinophenylazo)benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METANIL YELLOW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SPF5O5BW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for Metanil Yellow Characterization and Quantification

Spectroscopic Analytical Techniques

Spectroscopic methods are at the forefront of Metanil yellow analysis, offering high sensitivity and specificity. These techniques rely on the interaction of electromagnetic radiation with the analyte to provide qualitative and quantitative data.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Approaches

UV-Vis spectrophotometry is a widely employed technique for the quantitative analysis of colored compounds like this compound. It measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum.

The development of robust UV-Vis spectrophotometric methods is crucial for the trace analysis of this compound in various matrices. A simple and sensitive method involves the formation of a colored complex with hydrochloric acid, which can be measured spectrophotometrically. cabidigitallibrary.org The validation of such methods is essential to ensure their accuracy, precision, and reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

One such validated method demonstrated a linear relationship between absorbance and concentration in the range of 2-20 µg/mL. cabidigitallibrary.org Further studies have established specific figures for LOD and LOQ, which are critical for determining the lowest concentration of this compound that can be reliably detected and quantified, respectively. For instance, a validated UV-Vis spectrophotometric method for this compound in herbal preparations reported an LOD of 0.11686 ppm and an LOQ of 0.5620 ppm. The precision of the method is often determined by assessing the relative standard deviation (RSD), with values typically required to be below a certain threshold (e.g., ≤ 4%) to be considered acceptable.

Interactive Data Table: Validation Parameters for UV-Vis Spectrophotometric Analysis of this compound

| Parameter | Value | Reference |

| Linearity Range | 2-20 µg/mL | cabidigitallibrary.org |

| Correlation Coefficient (r²) | > 0.999 | |

| Limit of Detection (LOD) | 0.11686 ppm | |

| Limit of Quantification (LOQ) | 0.5620 ppm | |

| Precision (%RSD) | 0.87% | |

| Recovery | Close to 100% | cabidigitallibrary.org |

The reaction of this compound with hydrochloric acid under specific conditions results in the formation of a distinct color complex. cabidigitallibrary.org This complex exhibits a maximum absorbance (λmax) at a different wavelength compared to this compound in a neutral solution. In an acidic medium, the λmax of the this compound complex is observed at approximately 450 nm. cabidigitallibrary.org This bathochromic shift (shift to a longer wavelength) is due to the protonation of the azo group, which alters the electronic structure of the molecule and, consequently, its light-absorbing properties. The study of this complex formation and the resulting shift in the absorbance maximum is fundamental to the development of selective and sensitive spectrophotometric methods for this compound determination. The stability of this colored complex is also a critical factor, with studies indicating that it remains stable for a sufficient duration to allow for accurate measurements.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman) spectroscopy, provides detailed information about the molecular structure and vibrations of a compound. These techniques are highly specific and can be used for both qualitative identification and quantitative analysis of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule. For this compound, characteristic FT-IR peaks can be used for its identification. A representative peak for the detection of this compound in mixtures is often observed at 1140 cm⁻¹. mdpi.com This peak, among others, is associated with the vibrational modes of the molecule's functional groups. mdpi.com

FT-IR has been successfully applied to detect this compound in various food matrices, such as turmeric powder. mdpi.com The sensitivity of the FT-IR method allows for the detection of this compound at concentrations as low as 5% in a mixture. mdpi.com For quantitative analysis, a model can be developed by correlating the intensity of a specific peak with the concentration of this compound, often achieving a high correlation coefficient. mdpi.com

Interactive Data Table: Key FT-IR Spectral Data for this compound Analysis

| Parameter | Value | Reference |

| Representative Peak | 1140 cm⁻¹ | mdpi.com |

| Detection Limit | 5% | mdpi.com |

| Correlation Coefficient (for quantification) | 0.95 | mdpi.com |

FT-Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of laser light by a sample. It provides information about the vibrational modes of a molecule and is particularly useful for analyzing samples with high fluorescence when using conventional Raman spectroscopy. The FT-Raman spectrum of this compound exhibits several characteristic peaks that can be used for its identification and quantification. A prominent and representative peak for this compound in FT-Raman analysis is found at 1406 cm⁻¹. mdpi.com

Studies have shown that FT-Raman spectroscopy is a more sensitive technique than FT-IR for the detection of this compound in certain matrices. mdpi.com For instance, in turmeric powder, FT-Raman can detect this compound at concentrations as low as 1%. mdpi.com Similar to FT-IR, quantitative models can be established by correlating peak intensities with concentration, with reported correlation coefficients demonstrating the method's reliability for quantification. mdpi.com

Interactive Data Table: Key FT-Raman Spectral Data for this compound Analysis

| Parameter | Value | Reference |

| Representative Peak | 1406 cm⁻¹ | mdpi.com |

| Detection Limit | 1% | mdpi.com |

| Correlation Coefficient (for quantification) | 0.93 | mdpi.com |

A detailed assignment of the vibrational bands observed in the FT-IR and FT-Raman spectra of this compound allows for a deeper understanding of its molecular structure and how it interacts with its environment. Specific vibrational modes, such as those associated with the N=N stretching of the azo group, are definitive for its identification. mdpi.com

Surface-Enhanced Raman Scattering (SERS) Investigations

Surface-Enhanced Raman Scattering (SERS) has emerged as a highly sensitive and selective technique for the rapid detection of trace amounts of this compound. spectroscopyonline.comyoutube.com This method significantly amplifies the weak Raman scattering signals of molecules that are in proximity to nanostructured metal surfaces, such as gold (Au) or silver (Ag) nanoparticles. youtube.comgcms.cz The enhancement allows for the generation of a unique spectral fingerprint of the target molecule, even at very low concentrations. youtube.com

In the analysis of this compound, SERS provides a non-destructive and rapid approach with minimal sample preparation. spectroscopyonline.com Research has demonstrated the successful application of SERS for detecting this compound in various food matrices, notably in turmeric powder where it is sometimes used as an illicit colorant. gcms.czmetrohm.comresearchgate.net In these applications, a common procedure involves extracting the dye from the sample using a solvent like hydrochloric acid (HCl), and then mixing the extract with a colloidal solution of gold or silver nanoparticles before analysis. metrohm.commetrohm.com

The SERS spectrum of this compound is characterized by a series of distinct peaks corresponding to the vibrational modes of its molecular structure. Studies utilizing gold nanoparticles have identified prominent peaks that are reliable for detection. gcms.czmetrohm.com The unique SERS spectrum can be used to create a library entry for this compound, enabling its rapid identification in unknown samples. metrohm.commetrohm.com The intensity of these characteristic peaks can also be correlated with the concentration of the dye, allowing for quantitative analysis. mdpi.com

| Peak Position (cm⁻¹) | Vibrational Mode Assignment (Tentative) | Reference |

|---|---|---|

| 504 | Ring deformation modes | gcms.czmetrohm.com |

| 983 - 997 | Ring breathing of benzene (B151609) ring | mdpi.comnih.gov |

| 1140 - 1147 | S=O stretching / N=N stretching | mdpi.comresearchgate.net |

| 1176 | C-H bending | gcms.czmetrohm.com |

| 1383 | N=N stretching | gcms.czmetrohm.com |

| 1588 - 1606 | Aromatic ring stretching (C=C) / N=N stretching | gcms.czmetrohm.commdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-targeted analytical technique for the structural elucidation and quantification of chemical compounds, including this compound. purity-iq.com This method relies on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment of atoms within a molecule. mdpi.com For this compound, ¹H NMR (Proton NMR) is particularly useful, as the unique arrangement of hydrogen atoms in the molecule produces a distinctive spectroscopic profile. purity-iq.com

The analysis of the ¹H NMR spectrum allows for the unambiguous identification of the compound. Almost all synthetic dyes, including this compound, contain aromatic functional groups, which produce signals in a specific "aromatic region" of the NMR spectrum. purity-iq.com The pattern of these signals—their chemical shifts, splitting patterns (multiplicity), and integration values—serves as a unique fingerprint for the molecule's structure. This spectral fingerprint can be compared to that of a reference standard or added to a spectral library for future identification of adulterated samples. purity-iq.com

Furthermore, NMR is an inherently quantitative technique (qNMR). The intensity of an NMR peak is directly proportional to the number of nuclei responsible for that signal. purity-iq.commdpi.com This allows for the simultaneous detection and accurate quantification of this compound in a mixture without the need for compound-specific calibration curves, provided an internal standard is used. purity-iq.com

Mass Spectrometric (MS) Methodologies

Mass spectrometry (MS) is a highly sensitive analytical technique used for the detection and identification of compounds by measuring their mass-to-charge ratio (m/z). researchgate.netiaph.es When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a cornerstone for analyzing complex mixtures and identifying trace contaminants like this compound in various matrices. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. iaph.es Instead of providing a nominal mass, HRMS can measure the mass of an ion to several decimal places. This precision allows analysts to calculate a unique elemental formula for the measured mass, significantly increasing confidence in the compound's identification. For this compound (C₁₈H₁₄N₃NaO₃S), HRMS can confirm its elemental composition by matching the experimentally measured accurate mass with the theoretically calculated mass, thereby distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). iaph.es

Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically used to analyze the fragments of a selected parent ion. nih.gov In an MS/MS experiment, a specific precursor (or parent) ion corresponding to the compound of interest (e.g., the molecular ion of this compound) is selected in the first mass analyzer. This ion is then subjected to fragmentation, often through collision-induced dissociation (CID), where it collides with an inert gas. The resulting fragment (or product) ions are then analyzed in a second mass analyzer. nih.gov

This fragmentation pattern is reproducible and characteristic of the molecule's structure, providing a high degree of certainty for identification. researchgate.net For this compound, the fragmentation would involve the cleavage of specific bonds within the molecule, such as the azo bond (-N=N-), leading to predictable product ions. researchgate.net The development of LC-MS/MS methods allows for both the detection and quantification of this compound with high selectivity and sensitivity. nih.govresearchgate.net The selection of specific precursor-to-product ion transitions for analysis, known as Multiple Reaction Monitoring (MRM), minimizes matrix interference and provides excellent quantitative performance. agriculturejournals.cz

Chromatographic Separation Sciences

Chromatographic techniques are fundamental for the isolation and analysis of individual components from a mixture. For a compound like this compound, which is often present in complex matrices such as food products or herbal medicines, separation is a critical step before detection and quantification. mdpi.com

High-Performance Liquid Chromatography (HPLC) Systems

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation, identification, and quantification of this compound. researchgate.net The method is prized for its high resolution, accuracy, and sensitivity. cabidigitallibrary.orgresearchgate.net An HPLC system separates compounds based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure.

For this compound analysis, reversed-phase HPLC is commonly employed, typically using a C18 column as the stationary phase. mdpi.com The separation is achieved by using a mobile phase consisting of a mixture of an aqueous solvent (often containing a buffer like ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). mdpi.comkoreascience.kr A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of multiple dyes in a single run. mdpi.com

Detection is most commonly performed using a photodiode array (PDA) or a UV-Vis detector set at the wavelength of maximum absorbance for this compound, which is around 428 nm. mdpi.comkoreascience.kr HPLC methods for this compound have been validated for various food and herbal products, demonstrating excellent linearity, recovery, and precision. mdpi.comcabidigitallibrary.org

| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Linearity Range (µg/mL) | Recovery (%) | Matrix | Reference |

|---|---|---|---|---|---|---|

| C18 ODS-A | Acetonitrile and 50 mM ammonium acetate (B1210297) in water (gradient) | 428 | Not Specified | 74.6 - 132.1 | Herbal Medicines | mdpi.com |

| Not Specified | 20% (V:V) methanol (B129727) solution | Not Specified | 0.50 - 100 | 79.2 - 101.9 | Juice and Jam | cabidigitallibrary.org |

| C18 | Acetonitrile and 50 mM ammonium acetate in water (gradient) | 428 | Not Specified | 73.8 - 91.5 | Herbal Medicines (Typha orientalis) | koreascience.krmedcrop.or.kr |

| C18 | 0.15 M sodium dodecyl sulphate (SDS) and 6% pentanol (B124592), pH 3 | 427 | >0.9999 (r²) | Not Specified | Foodstuffs | researchgate.net |

Development of Analytical Protocols for Complex Matrices

The accurate quantification of this compound in diverse food matrices, such as turmeric powder, sweets, pulses, juices, and jams, presents a significant analytical challenge due to the presence of interfering substances like fats, proteins, and carbohydrates. nih.gov Consequently, the development of effective sample preparation protocols is a critical first step.

A common approach involves the extraction of this compound from the food sample using a suitable solvent. For instance, a mixture of 50 mM ammonium acetate in 70% methanol has been successfully used to extract a range of synthetic dyes, including this compound, from herbal medicines. scribd.com Another study utilized a 20% (v/v) methanol solution for ultrasonic extraction of this compound from juice and jam samples. researchgate.net

Solid-phase extraction (SPE) is a frequently employed clean-up technique to remove matrix interferences and pre-concentrate the analyte. Molecularly imprinted polymers (MIPs) have shown promise as selective sorbents for the solid-phase extraction of this compound from food samples, demonstrating high recovery rates. rsc.org

Integration with Diode Array Detection (DAD) and Mass Spectrometry

The coupling of HPLC with powerful detection systems like Diode Array Detection (DAD) and Mass Spectrometry (MS) significantly enhances the specificity and sensitivity of this compound analysis.

Diode Array Detection (DAD): DAD provides spectral information across a range of wavelengths, which aids in the identification and purity assessment of the analyte peak. For this compound, detection is typically carried out at its maximum absorption wavelength, which is around 428 nm. scribd.com HPLC-DAD methods have demonstrated good linearity for this compound over a concentration range of 0.50-100 µg/mL. researchgate.net

Mass Spectrometry (MS): The integration of HPLC with tandem mass spectrometry (LC-MS/MS) offers unparalleled selectivity and sensitivity for the detection of this compound, even at trace levels. This technique allows for the unambiguous identification and quantification of the dye based on its specific mass-to-charge ratio (m/z) and fragmentation patterns. LC-MS/MS methods have been developed for the simultaneous detection of multiple illegal colorants, including this compound, in various food matrices with low limits of detection (LOD) and quantification (LOQ). wikipedia.orgnih.gov For instance, a validated LC-MS/MS method reported an LOD of 0.1-0.2 ng/mL for this compound.

The following table summarizes typical parameters for HPLC analysis of this compound:

| Parameter | Value | Reference(s) |

| Column | C18 | scribd.com |

| Mobile Phase | Gradient elution with acetonitrile and ammonium acetate buffer | scribd.com |

| Detection Wavelength (DAD) | 428 nm | scribd.com |

| Linearity (r²) | > 0.999 | scribd.comresearchgate.net |

| Recovery | 79.2% - 101.9% | researchgate.net |

| Limit of Detection (LOD) | 0.09 - 0.19 mg/kg (LC-MS/MS) | wikipedia.orgnih.gov |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its non-volatile and thermally labile nature as a salt of a sulfonated azo dye. However, GC-MS can be employed for the analysis of azo dyes through indirect methods, such as after a chemical transformation into more volatile derivatives.

One such approach involves the reductive cleavage of the azo bond (-N=N-) to form aromatic amines. These resulting amines are generally more volatile and can be analyzed by GC-MS, often after a derivatization step to further enhance their volatility and chromatographic performance. For instance, the azo group can be reduced using reagents like sodium dithionite, leading to the formation of corresponding aromatic amines. These amines can then be extracted and derivatized, for example, through acylation or silylation, to make them suitable for GC-MS analysis. While this method is established for the analysis of banned aromatic amines from azo dyes in textiles, specific applications for the quantification of this compound in food through this route are not widely reported in recent literature.

Alternatively, Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) offers a method for the characterization of non-volatile compounds like sulfonated azo dyes. In this technique, the sample is heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, more volatile fragments. These fragments are then separated by GC and identified by MS. Studies on various sulfonated azo dyes have shown that characteristic pyrolysis products, such as aniline (B41778) and aminonaphthalene, can be identified, allowing for the qualitative characterization of the original dye. nih.govscribd.comresearchgate.net The optimal pyrolysis temperature for most of these compounds has been found to be around 500°C. nih.govresearchgate.net This technique can be particularly useful for identifying the class of dye present in a sample.

Capillary Electrophoresis (CE) and Micellar Chromatography Techniques

Capillary Electrophoresis (CE) and related techniques offer high separation efficiency, short analysis times, and low sample and reagent consumption, making them attractive alternatives to HPLC for the analysis of food dyes.

Capillary Zone Electrophoresis (CZE): CZE separates ions based on their electrophoretic mobility in an electric field. As this compound is an anionic dye, it is well-suited for analysis by CZE. The separation is typically performed in an alkaline buffer to ensure the analyte is in its anionic form and to generate a strong electroosmotic flow.

Micellar Electrokinetic Chromatography (MEKC): MEKC is a modification of CE that allows for the separation of both charged and neutral analytes. This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer at a concentration above its critical micelle concentration. wikipedia.org The resulting micelles act as a pseudo-stationary phase, and analytes partition between the micelles and the surrounding aqueous buffer. wikipedia.org This technique has been successfully applied to the separation of various food dyes.

A novel micellar liquid chromatographic method has been developed for the direct determination of this compound in foodstuffs without extensive sample pretreatment. researchgate.net This method utilizes a C18 column with a mobile phase containing SDS and an organic modifier like pentanol, buffered to an acidic pH. researchgate.net

Key parameters for a micellar chromatographic method for this compound are presented below:

| Parameter | Value | Reference(s) |

| Mobile Phase | 0.15 M Sodium Dodecyl Sulphate (SDS) and 6% pentanol at pH 3 | researchgate.net |

| Detection Wavelength | 427 nm | researchgate.net |

| Elution Time | 3.5 minutes | researchgate.net |

| Linearity (r) | > 0.9999 | researchgate.net |

| Limit of Detection (LOD) | 0.01 ppm | researchgate.net |

| Limit of Quantification (LOQ) | 0.05 ppm | researchgate.net |

Electrochemical Sensing and Detection Principles

Electrochemical methods have emerged as powerful tools for the detection of this compound, offering advantages such as high sensitivity, rapid response, cost-effectiveness, and the potential for miniaturization and on-site analysis.

Voltammetric Methodologies for this compound Analysis

Voltammetric techniques, which measure the current response of an electroactive species to an applied potential, are well-suited for the determination of this compound due to the presence of the electrochemically active azo group.

Differential Pulse Voltammetry (DPV): DPV is a highly sensitive voltammetric technique that has been widely used for the quantification of this compound. It involves applying a series of regular voltage pulses superimposed on a linear voltage sweep. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively discriminates against background currents, leading to enhanced sensitivity.

Square Wave Anodic Stripping Voltammetry (SWASV): SWASV is another sensitive technique that involves a pre-concentration step where the analyte is deposited onto the electrode surface at a specific potential. Following this, a square-wave potential is applied to strip the analyte from the electrode, generating a current signal that is proportional to the analyte's concentration. This method has been successfully used to detect nanomolar concentrations of this compound.

Development of Novel Electrode Materials for Electrochemical Sensing

The performance of electrochemical sensors is highly dependent on the properties of the working electrode. The development of novel electrode materials with enhanced surface area, conductivity, and catalytic activity has led to significant improvements in the sensitivity and selectivity of this compound detection.

Modified Glassy Carbon Electrodes (GCE): Glassy carbon electrodes are commonly used as the base material for modification. Their surface can be modified with various nanomaterials to improve their sensing performance.

Multi-walled Carbon Nanotube-Chitosan (MWCNTs-Chit) Nanocomposite: A sensor fabricated by modifying a GCE with a MWCNTs-Chit nanocomposite has demonstrated high sensitivity for this compound detection. The large surface area and good conductivity of the MWCNTs facilitate faster electron transfer.

Amine-functionalized Multi-walled Carbon Nanotubes (NH2-fMWCNTs): Modification of a GCE with NH2-fMWCNTs has been shown to enable the detection of this compound at nanomolar concentrations.

Calixarene (B151959) and Gold Nanoparticles: A novel nanosensor utilizing a GCE modified with calixarene and gold nanoparticles has been developed for the simultaneous detection of this compound and other food dyes.

Modified Graphite (B72142) Paste Electrodes:

Nickel Cobalt Oxide (NiCo₂O₄) Nanoparticles: A graphite paste electrode modified with nano nickel cobalt oxide has been developed for the detection and quantification of this compound in food samples.

The following table summarizes the performance of some recently developed electrochemical sensors for this compound:

| Electrode Material | Voltammetric Technique | Linear Range | Limit of Detection (LOD) |

| MWCNTs-Chit/GCE | DPV | 1.0 µM to 300.0 µM | 0.3 µM |

| NH2-fMWCNTs/GCE | SWASV | Not specified | 0.17 nM |

| Calix8/Au NPs/GCE | DPV | Not specified | 9.8 nM |

| NiCo₂O₄@GP | DPV | Not specified | Not specified |

Integrated and Multi-Platform Analytical Strategies

The complexity of food matrices and the often trace-level presence of contaminants like this compound necessitate the development of analytical methodologies with enhanced sensitivity, selectivity, and reliability. Integrated and multi-platform analytical strategies, which combine two or more distinct analytical techniques, have emerged as a powerful approach to overcome the limitations of individual methods. This synergy allows for a more comprehensive characterization and quantification of this compound, providing a higher degree of confidence in the analytical results. These integrated approaches often involve the coupling of a separation technique with a detection technique (hyphenated techniques) or the simultaneous use of multiple spectroscopic or electrochemical methods, often enhanced by chemometric data analysis.

A significant advantage of these strategies is the ability to achieve both separation and identification in a single run, improving sample throughput and reducing the risk of contamination associated with multiple sample preparation steps. researchgate.net The combination of different analytical principles provides complementary information, leading to more robust and reliable results.

Spectroscopic and Chemometric Approaches

The integration of spectroscopic techniques with powerful statistical and mathematical modeling, known as chemometrics, has proven to be a highly effective strategy for the analysis of this compound in complex food samples, particularly in spices like turmeric. This approach leverages the vast amount of data generated by spectroscopic instruments to build predictive models for the quantification and classification of the adulterant.

One common integrated approach involves the use of Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy as complementary methods. researchgate.net While both techniques provide vibrational spectra that are unique to the molecular structure of this compound, they are based on different selection rules and can provide complementary information. For instance, in the analysis of adulterated turmeric powder, FT-Raman spectroscopy has been shown to be more sensitive in detecting lower concentrations of this compound compared to FT-IR. researchgate.netmdpi.com

The large datasets generated by these spectroscopic techniques are often analyzed using multivariate calibration methods such as Partial Least Squares (PLS) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA). acs.orguii.ac.id These chemometric models can effectively discriminate between pure and adulterated samples and quantify the concentration of this compound even in the presence of interfering substances from the food matrix. acs.orguii.ac.id For example, a study utilizing FTIR spectroscopy combined with PLS and OPLS-DA successfully detected this compound in turmeric powder in a concentration range of 0-50% (w/w). acs.org

Another powerful integrated spectroscopic method is Visible and Near-Infrared (Vis-NIR) spectroscopy coupled with machine learning algorithms. cabidigitallibrary.org This technique is rapid, non-destructive, and requires minimal sample preparation. By recording the reflectance spectra of a sample and applying machine learning models, it is possible to build robust predictive models for the quantification of this compound. Research has demonstrated the successful application of Vis-NIR spectroscopy integrated with models like the K-Nearest Neighbors Regressor (KNR) combined with Standard Normal Variate-Principal Component Analysis (SNV-PCA) for the detection of this compound in turmeric. cabidigitallibrary.org

Table 1: Performance of Integrated Spectroscopic and Chemometric Methods for this compound Analysis

| Integrated Technique | Matrix | Detection Limit | Correlation Coefficient (R²) / Accuracy | Reference |

|---|---|---|---|---|

| FTIR with PLS and OPLS-DA | Turmeric Powder | Not explicitly stated, tested in 0-50% (w/w) range | R² (calibration) = 0.9967, R² (validation) = 0.9970 | acs.orguii.ac.id |

| FT-Raman Spectroscopy | Turmeric Powder | 1% (w/w) | Correlation coefficient (peak intensity model) = 0.93 | researchgate.netmdpi.com |

| FT-IR Spectroscopy | Turmeric Powder | 5% (w/w) | Correlation coefficient (band ratio model) = 0.95 | researchgate.netmdpi.com |

| Vis-NIR Spectroscopy with KNR and SNV-PCA | Turmeric | Not explicitly stated, tested with 0, 0.1, 0.5, and 1-50% concentrations | R² = 0.998, RMSE = 0.664 mg (w/w) | cabidigitallibrary.org |

Hyphenated Chromatographic Techniques

Hyphenated techniques, which directly couple a separation method with a detection method, are a cornerstone of modern analytical chemistry and are widely used for the analysis of this compound. researchgate.net These techniques offer high separation efficiency and provide structural information for unambiguous identification and quantification.

Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hyphenated techniques for the detection of illegal food colorants, including this compound. nih.gov LC separates the components of a complex mixture, and MS provides mass-to-charge ratio information, which allows for the identification and quantification of the target analyte with high specificity and sensitivity. An LC-MS/MS method has been developed for the simultaneous detection of five illegal colorants, including this compound, in various food matrices, demonstrating good linearity (R² > 0.99) and low limits of detection (0.09-0.19 mg kg⁻¹). nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Visible or Photodiode Array (PDA) detector is another commonly employed hyphenated technique. koreascience.kr This method separates this compound from other components in the sample, and the detector quantifies it based on its characteristic light absorption. An improved HPLC-UV method has been validated for the determination of five synthetic dyes, including this compound, in herbal medicines, showing satisfactory recoveries in the range of 73.8-91.5%. koreascience.kr

Table 2: Performance of Hyphenated Chromatographic Techniques for this compound Analysis

| Hyphenated Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Beverages, Candies, Sauces | 0.09-0.19 mg kg⁻¹ | 0.26-0.58 mg kg⁻¹ | 80.9-120 | nih.gov |

| HPLC-UV | Herbal Medicines (Typha orientalis) | Not explicitly stated | Not explicitly stated | 73.8-91.5 | koreascience.kr |

| LC-MS/MS | Turmeric | 0.1–0.2 ng/mL | 1–2 ng/mL | Intraday accuracy: 86.4-108.1% | researchgate.net |

Multi-Modal Sensing Platforms

The development of multi-modal sensing platforms, which integrate different sensing technologies, offers a promising avenue for the rapid and on-site detection of this compound. These platforms often utilize the synergistic effects of nanomaterials and different transduction mechanisms, such as electrochemical and optical methods.

Electrochemical nanosensors represent a significant advancement in this area. For instance, a nanosensor fabricated by modifying a glassy carbon electrode with calixarene and gold nanoparticles has been developed for the simultaneous detection of this compound and Fast Green FCF. acs.org This sensor demonstrated a low limit of detection for this compound (9.8 nM) and high recovery percentages in real samples. acs.org Another electrochemical sensor based on an amine-functionalized multi-walled carbon nanotube-modified glassy carbon electrode showed an even lower limit of detection for this compound (0.17 nM). researchgate.net

These multi-modal platforms can also integrate electrochemical detection with other techniques, such as UV-visible spectroscopy, to provide confirmatory analysis. researchgate.net The combination of different detection principles enhances the reliability of the results and reduces the likelihood of false positives. The high sensitivity, portability, and potential for miniaturization make these integrated sensing platforms well-suited for rapid screening of food products for this compound contamination.

Table 3: Performance of Multi-Modal Sensing Platforms for this compound Analysis

| Sensing Platform | Detection Principle | Limit of Detection (LOD) | Recovery (%) in Spiked Samples | Reference |

|---|---|---|---|---|

| Calixarene and Gold Nanoparticle Modified Glassy Carbon Electrode | Electrochemical (DPV) | 9.8 nM | 98.2-103.4 (in water and juice) | acs.org |

| Amine-Functionalized Multi-Walled Carbon Nanotube Modified Glassy Carbon Electrode | Electrochemical (SWASV) | 0.17 nM | Not explicitly stated | researchgate.net |

Environmental Chemistry and Degradation Pathways of Metanil Yellow

Photochemical Degradation Mechanisms

Photochemical degradation involves the use of light energy to break down the complex structure of Metanil yellow. This process can occur directly through photolysis or be enhanced by the presence of a photocatalyst.

The photodegradation of this compound often follows pseudo-first-order kinetics, particularly when a photocatalyst is employed. acs.orgcabidigitallibrary.org The Langmuir-Hinshelwood model is frequently used to describe the kinetics of such heterogeneous photocatalytic reactions, indicating that the reaction rate is dependent on the concentration of the dye adsorbed onto the catalyst surface. cabidigitallibrary.orgresearchgate.netsphinxsai.com

Studies utilizing various photocatalysts have demonstrated the efficacy of both UV and visible light in degrading this compound.

Zinc Oxide (ZnO): When using ZnO nanocrystals, approximately 97% degradation of this compound was observed under UV irradiation within 100 minutes. mdpi.com The degradation rate constant was found to be 0.0217 min⁻¹ at a pH of 10. mdpi.com The efficiency of degradation increases with the catalyst dose up to an optimal point, beyond which light scattering can reduce the rate. sphinxsai.com

Titanium Dioxide (TiO₂): TiO₂ is another effective photocatalyst for this compound degradation under UV light. researchgate.net The process leads to the complete mineralization of the dye into simpler inorganic molecules. researchgate.net

Iron Oxide Nanoparticles (IONPs): Green-synthesized iron oxide nanoparticles have also been shown to effectively degrade this compound under sunlight, following pseudo-first-order kinetics. acs.orgnih.gov The degradation efficiency is significantly influenced by pH, with acidic conditions favoring the process. nih.gov For instance, at pH 1, almost 90% degradation was achieved, compared to about 35-40% at pH 8 and 11. nih.gov

Composite Photocatalysts: Magnetically separable composites like Fe₃O₄/TiO₂-Ag have been developed to enhance photocatalytic activity under both UV and visible light. scientific.net With a 5% silver dopant concentration, degradation yields of 82.18% under UV and 72.53% under visible light were achieved. scientific.net The degradation kinetics in this system followed Ho and McKay's kinetic model. scientific.net

Table 1: Kinetic Parameters for this compound Photodegradation

| Photocatalyst | Light Source | Kinetic Model | Rate Constant (k) | Degradation Efficiency | Reference |

|---|---|---|---|---|---|

| ZnO | UV | Pseudo-first-order | 0.0217 min⁻¹ (at pH 10) | ~97% in 100 min | mdpi.com |

| TiO₂ | UV | Langmuir-Hinshelwood | Not specified | Complete mineralization | researchgate.net |

| IONPs | Sunlight | Pseudo-first-order | Varies with catalyst load | Up to 95% in 7 h | nih.gov |

| Fe₃O₄/TiO₂-Ag (5% Ag) | UV | Ho and McKay | 0.5255 g mg⁻¹ min⁻¹ | 82.18% in 180 min | scientific.net |

| Fe₃O₄/TiO₂-Ag (5% Ag) | Visible | Ho and McKay | 0.52 g mg⁻¹ min⁻¹ | 72.53% in 180 min | scientific.net |

Advanced Oxidation Processes (AOPs) are central to the photochemical degradation of this compound. researchgate.netatlantis-press.com These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). researchgate.netnih.gov When a semiconductor photocatalyst like ZnO or TiO₂ is irradiated with light of sufficient energy, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. mdpi.comnih.gov

These charge carriers then react with water and dissolved oxygen to produce hydroxyl radicals and superoxide (B77818) radicals, respectively. acs.orgnih.gov The highly oxidative hydroxyl radicals are the primary agents responsible for attacking the dye molecule, leading to the cleavage of the azo bond and subsequent degradation of the aromatic rings. acs.orgnih.gov This process ultimately results in the mineralization of this compound into less harmful products such as carbon dioxide (CO₂), water (H₂O), and inorganic ions like ammonium (B1175870) (NH₄⁺), nitrate (B79036) (NO₃⁻), and sulfate (B86663) (SO₄²⁻). researchgate.netnih.gov The photo-Fenton process, another AOP, also utilizes hydroxyl radicals generated from the reaction of hydrogen peroxide and iron ions under UV light to effectively degrade azo dyes. palawanscientist.org

The complete mineralization of this compound proceeds through a series of intermediate products. The identification of these intermediates is crucial for elucidating the degradation pathway. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC/MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for this purpose. researchgate.netresearchgate.netresearchgate.net

In one study involving the photocatalytic degradation of this compound with TiO₂, more than 10 major reaction intermediates were identified using HPLC/DAD and GC/MS analyses. researchgate.net Based on these findings, a tentative degradation pathway was proposed, which involves the initial cleavage of the azo bond followed by the hydroxylation and eventual opening of the aromatic rings. researchgate.netresearchgate.net Analysis of degradation products using LC-MS has confirmed the formation of simpler and less hazardous compounds. researchgate.net

Biological Degradation and Bioremediation Approaches

Bioremediation offers an eco-friendly and cost-effective alternative for the treatment of this compound-contaminated wastewater. dntb.gov.uanih.gov This approach utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to decolorize and degrade the dye.

A diverse range of microorganisms has demonstrated the ability to decolorize and biodegrade this compound.

Bacteria: Several bacterial strains have been isolated that can completely decolorize this compound under specific conditions. For example, Bacillus sp. strain AK1 and Lysinibacillus sp. strain AK2 were able to decolorize 200 mg/L of the dye within 27 and 12 hours, respectively. researchgate.net These strains can tolerate a wide pH range (5.5-9.0) and temperatures up to 40°C. researchgate.net Similarly, Pseudomonas sp. strain UPM291 showed high decolorization efficacy (90-100%) at dye concentrations below 200 mg/L, a temperature of 35°C, and a pH of 6.5. hibiscuspublisher.com Halophilic alkalithermophilic bacterial consortia have also been shown to effectively decolorize this compound under high salinity (10%), alkaline pH (10), and high temperature (50°C). nih.gov

Fungi: Fungi are also effective in bioremediation due to their production of robust extracellular enzymes. nih.gov Organisms like Trichoderma and fungi from the Aspergillus genus, such as Aspergillus tamari, have been utilized for the bioremediation of this compound and other textile dyes. dntb.gov.uascilit.com Fungal-bacterial consortia can exhibit enhanced degradation capabilities and greater tolerance to varying environmental conditions like pH compared to individual isolates. scilit.com

Table 2: Optimal Conditions for Microbial Decolorization of this compound

| Microorganism(s) | Optimal pH | Optimal Temperature (°C) | Decolorization Efficiency | Reference |

|---|---|---|---|---|

| Bacillus sp. AK1 & Lysinibacillus sp. AK2 | 7.2 | 40 | Complete (for 200 mg/L) | researchgate.net |

| Pseudomonas sp. UPM291 | 6.5 | 35 | 90-100% (for <200 mg/L) | hibiscuspublisher.com |

| Halophilic alkalithermophilic consortium | 8-10 | 40-50 | Effective under high salinity | nih.gov |

| Aspergillus tamari - P. putida consortium | 7 | Not specified | Significant decolorization | scilit.com |

The key to the microbial degradation of azo dyes lies in the enzymatic cleavage of the characteristic azo bond (–N=N–). mdpi.com The primary enzyme responsible for this initial, crucial step is azoreductase. researchgate.net This enzyme catalyzes the reductive cleavage of the azo linkage, typically using NADH or NADPH as an electron donor, resulting in the formation of colorless aromatic amines. nih.gov

The activity of azoreductase has been confirmed in various bacteria that decolorize this compound, including Bacillus sp. AK1 and Lysinibacillus sp. AK2. researchgate.netresearchgate.net Studies have shown that the presence of this compound can induce the production of azoreductase in these bacterial strains. researchgate.net Following the initial anaerobic or microaerophilic reduction of the azo bond by azoreductase, the resulting aromatic amines, which can be toxic, are further mineralized under aerobic conditions by other microbial enzymes. mdpi.comnih.gov In addition to azoreductase, other enzymes such as laccase and lignin (B12514952) peroxidase can also be involved in the degradation process, particularly in fungal systems and some bacterial consortia. nih.govmdpi.com

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₈H₁₄N₃NaO₃S |

| Zinc Oxide | ZnO |

| Titanium Dioxide | TiO₂ |

| Iron(II,III) Oxide | Fe₃O₄ |

| Silver | Ag |

| Iron Oxide | Fe₂O₃ |

| Carbon Dioxide | CO₂ |

| Water | H₂O |

| Ammonium | NH₄⁺ |

| Nitrate | NO₃⁻ |

| Sulfate | SO₄²⁻ |

| Hydrogen Peroxide | H₂O₂ |

Bioavailability and Biotransformation Studies in Environmental Systems

The bioavailability of this compound in environmental systems is a precursor to its biotransformation by native microflora. Studies have identified specific bacterial strains capable of decolorizing and degrading this azo dye. For instance, two bacterial strains, Bacillus sp. AK1 and Lysinibacillus sp. AK2, isolated from dye-contaminated soil, have demonstrated the ability to completely decolorize this compound (200 mg L⁻¹) within 27 and 12 hours, respectively, under static conditions. researchgate.net The primary mechanism for this biological breakdown is the enzymatic cleavage of the azo bond (-N=N-). researchgate.net

The key enzyme implicated in this process is azoreductase, which facilitates the reductive cleavage of the azo linkage. researchgate.net The induction of azoreductase by this compound has been observed in both Bacillus sp. and Lysinibacillus sp. strains. researchgate.net This enzymatic action breaks the dye molecule into aromatic amines, which are typically less colored or colorless. researchgate.net In vitro studies using liver homogenates have also demonstrated the biotransformation of this compound, indicating that metabolic systems in higher organisms can also break down the dye into metabolites like metanilic acid and 4-aminodiphenylamine. nih.gov

Phytotoxicity studies are crucial for assessing the environmental impact of degradation by-products. Research has shown that the degradation products of this compound are significantly less toxic to plants than the parent dye. For example, the germination of pigeon pea and chick pea seeds was less inhibited by the metabolites compared to the original this compound solution, indicating a successful detoxification process through bacterial degradation. researchgate.net

Table 1: Biotransformation of this compound by Bacterial Strains

| Bacterial Strain | Initial Dye Concentration (mg L⁻¹) | Decolorization Time (hours) | Decolorization Efficiency (%) | Optimal pH |

|---|---|---|---|---|

| Bacillus sp. AK1 | 200 | 27 | ~100 | 7.2 |

| Lysinibacillus sp. AK2 | 200 | 12 | ~100 | 7.2 |

Data sourced from Karunya et al. researchgate.net

Immobilization Techniques for Enhanced Bioremediation Efficacy

To improve the efficiency, reusability, and stability of microbial agents in bioremediation, various immobilization techniques have been explored. Immobilization involves confining microorganisms or their enzymes to a solid support matrix, which offers protection from harsh environmental conditions and simplifies the separation of the biocatalyst from the treated effluent. nih.govnih.gov

Common immobilization methods include adsorption, entrapment, and encapsulation. nih.gov For dye degradation, entrapment in natural polymers like calcium alginate is a widely used technique. nih.gov For example, bacterial cells of Bacillus sp. and Lysinibacillus sp. immobilized in calcium alginate beads demonstrated faster and higher degradation rates for azo dyes compared to their free-cell counterparts. nih.gov Immobilization can enhance the operational stability of the microbes, allowing for repeated use in batch or continuous reactor systems.

Another approach is biosorption, which utilizes dead biomass immobilized on a support. Dead aquatic weeds, such as water hyacinth, have been immobilized and used as a biosorbent for this compound. researchgate.net This method combines the advantages of immobilization with the cost-effectiveness of using waste biomass. Studies have shown that immobilized water hyacinth can achieve up to 98.8% color removal from aqueous solutions containing this compound. researchgate.net The reusability of such immobilized biosorbents is a significant advantage for sustainable wastewater treatment. researchgate.net

Table 2: Efficacy of Immobilized Systems in Dye Removal

| Immobilized System | Target Dye | Support Matrix | Removal Efficiency (%) | Contact Time |

|---|---|---|---|---|

| Immobilized Dead Aquatic Weed (Water Hyacinth) | This compound | Alginate | 98.8 | 240 mins |

| Immobilized Bacillus pumilus | Direct Red 81 | Kaolin | 71 | 5 days |

| Immobilized Aspergillus clavatus | Direct Red 81 | Activated Charcoal | 74 | 5 days |

Data sourced from Sreelatha et al. researchgate.net and El-Kassas et al. ijcmas.com

Electrochemical Degradation Processes

Mechanisms of Azo Bond Cleavage via Electroreduction

Electrochemical methods offer a robust alternative for the degradation of recalcitrant dyes like this compound. The core of this process is the reductive cleavage of the chromophoric azo (–N=N–) group. ewra.netresearchgate.net Cyclic voltammetry studies of this compound show a distinct, irreversible cathodic peak, which is attributed to the reduction of the azo bond. ewra.netresearchgate.net

Optimization of Electrode Materials and Operational Parameters

The efficiency of electrochemical degradation is highly dependent on the choice of electrode material and operational parameters such as pH and applied potential. Different electrode materials exhibit varying levels of stability and catalytic activity. Platinum and steel electrodes have been successfully used for the degradation of this compound, showing great stability and resistance in various redox and pH environments. ewra.netresearchgate.net Studies have also explored modified electrodes, such as amine-functionalized multi-walled carbon nanotubes on a glassy carbon electrode, which can enhance the electrochemical response and degradation efficiency. researchgate.net

The pH of the electrolyte solution is a critical parameter. For this compound, the cathodic peak potential shifts with varying pH, indicating the involvement of protons in the reduction mechanism. researchgate.net The degradation process is generally diffusion-controlled. ewra.netresearchgate.net Operational parameters like deposition potential and time are optimized to achieve the best performance. researchgate.net For instance, in controlled potential electrolysis, the peak current associated with the azo bond diminishes over time, disappearing completely within 1-3 hours, signifying the completion of the reduction process. ewra.net

Assessment of Mineralization Efficiency and By-product Formation

A key measure of the effectiveness of a degradation process is its mineralization efficiency, which refers to the complete conversion of the organic pollutant into simple inorganic substances like CO₂, water, and mineral salts. researchgate.net A common proxy for mineralization is the reduction in Chemical Oxygen Demand (COD). Electrochemical treatment has been shown to substantially reduce the COD of this compound solutions. For example, using a platinum electrode, a 91.7% reduction in COD (from 2160 ppm to 180 ppm) was achieved, while a steel electrode yielded an 86.5% COD reduction. ewra.netresearchgate.net

The identification of by-products is essential to ensure that the treatment does not generate compounds that are more toxic than the parent dye. Following controlled potential electrolysis, the resulting colorless solution can be analyzed using techniques like thin-layer chromatography and Gas Chromatography-Mass Spectrometry (GC-MS). ewra.net For this compound, electrolysis has been shown to yield two primary decomposition products. ewra.net Importantly, after complete electrolysis, no electroactive breakdown products are typically observed in voltammograms, suggesting that the primary aromatic amines formed are not readily oxidized or reduced under the applied conditions. ewra.netresearchgate.net In some advanced oxidation processes, complete mineralization to CO₂, N₂, H₂O, and inorganic ions like NH₄⁺, NO₃⁻, and SO₄²⁻ has been reported. researchgate.net

Table 3: Electrochemical Degradation Performance for this compound

| Electrode Material | Initial COD (ppm) | Final COD (ppm) | COD Removal (%) | Rate Constant (k) (abs min⁻¹) |

|---|---|---|---|---|

| Platinum | 2160 | 180 | 91.7 | 2.41 x 10⁻² |

| Steel | 2160 | 292 | 86.5 | 2.30 x 10⁻² |

Data sourced from Jain et al. ewra.netresearchgate.net

Adsorption and Sorption Dynamics in Environmental Media

Adsorption is a widely used, cost-effective, and efficient method for removing dyes from aqueous solutions. bibliotekanauki.pl The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). A variety of low-cost adsorbents have been investigated for the removal of this compound, including industrial wastes like bottom ash, agricultural by-products such as de-oiled soya and carbonized pistachio shells, and natural materials like clay. mdpi.comresearchgate.netcyberleninka.ru

The dynamics of adsorption are influenced by several factors, including pH, initial dye concentration, adsorbent dosage, and contact time. mdpi.comresearchgate.net For anionic dyes like this compound, adsorption is generally more favorable at lower pH values (e.g., pH 2.0-3.0). mdpi.comresearchgate.netdeswater.com At low pH, the adsorbent surface tends to be positively charged, which promotes electrostatic attraction with the anionic dye molecules. mdpi.com As the initial dye concentration increases, the adsorption capacity may decrease due to the saturation of available binding sites on the adsorbent. bibliotekanauki.pldeswater.com

The kinetics of the adsorption process describe the rate at which the dye is removed from the solution. Experimental data for this compound adsorption are often well-described by the pseudo-second-order kinetic model, which suggests that chemisorption may be the rate-limiting step. bibliotekanauki.plmdpi.com Adsorption equilibrium, which describes the distribution of the dye between the liquid and solid phases, is often analyzed using isotherm models like the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. researchgate.netcyberleninka.ru Studies have shown that both models can effectively describe the equilibrium of this compound adsorption on various materials. researchgate.net

Table 4: Adsorption Dynamics for this compound on Various Adsorbents

| Adsorbent | Optimal pH | Best Fit Kinetic Model | Best Fit Isotherm Model | Max. Adsorption Capacity (mg/g) |

|---|---|---|---|---|

| HNO₃-Treated-H₃PO₄-Activated Carbon (G. arborea bark) | Low pH | Pseudo-second-order | - | 2.35 (at 25 mg/L initial conc.) |

| Carbonized Pistachio Shell-Magnetic Nanoparticles | 2.0 | Pseudo-second-order | Langmuir | - |

| Bottom Ash | 2.0 | First-order | Langmuir & Freundlich | - |

| De-Oiled Soya | 2.0 | First-order | Langmuir & Freundlich | - |

Data sourced from Isiuku et al. bibliotekanauki.pl, Iqbal et al. mdpi.com, and Mittal et al. researchgate.net

Adsorption Isotherms and Kinetic Models on Various Sorbents

The removal of this compound from aqueous solutions through adsorption has been extensively studied using a variety of sorbent materials. The efficiency of this process is typically evaluated using adsorption isotherms and kinetic models, which provide insights into the adsorbent's capacity and the rate of adsorption, respectively.

Adsorption Isotherms:

Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed onto the adsorbent at a constant temperature. The Langmuir and Freundlich models are the most commonly applied isotherms for this compound adsorption.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often indicative of chemisorption. The Freundlich isotherm , on the other hand, is an empirical model that describes multilayer adsorption on a heterogeneous surface and is more aligned with physisorption.

Studies have shown that the adsorption of this compound can be well-described by different models depending on the adsorbent used. For instance, the Langmuir isotherm model was found to be a good fit for the adsorption of this compound onto modified shrimp shell-polyethylenimine (PEI), with a maximum adsorption capacity of 121.951 mg/g. semanticscholar.orgresearchgate.net Similarly, carbonized pistachio shell magnetic nanoparticles (CPSMNPs) also showed a better fit with the Langmuir model. mdpi.com In contrast, the adsorption on Fe-modified bentonite (B74815) clay was well described by the Freundlich model, suggesting a heterogeneous sorbent surface. cyberleninka.ru

Interactive Data Table: Adsorption Isotherm Parameters for this compound on Various Sorbents

| Adsorbent | Isotherm Model | qm (mg/g) | KL (L/mg) | R² | KF ((mg/g)(L/mg)¹/ⁿ) | n | R² | Reference |

| Modified Shrimp Shell-PEI | Langmuir | 121.951 | 0.032 | 0.955 | - | - | - | semanticscholar.orgresearchgate.net |

| Carbonized Pistachio Shell Magnetic Nanoparticles | Langmuir | - | - | >0.9 | - | - | - | mdpi.com |

| Fe-Modified Bentonite Clay | Freundlich | - | - | - | 0.313 - 0.535 | 0.961 - 1.389 | >0.9 | cyberleninka.ru |